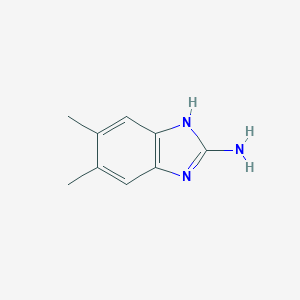

2-Amino-5,6-dimethylbenzimidazole

Description

The exact mass of the compound 2-Amino-5,6-dimethylbenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5,6-dimethylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5,6-dimethylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFQISHSXCFZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183342 | |

| Record name | 5,6-Dimethylbenzimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29096-75-1 | |

| Record name | 2-Amino-5,6-dimethylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylbenzimidazol-2-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029096751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29096-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethylbenzimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylbenzimidazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5,6-dimethylbenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNN55GA2W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2-Amino-5,6-dimethylbenzimidazole chemical properties

An In-depth Technical Guide to 2-Amino-5,6-dimethylbenzimidazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5,6-dimethylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. We will delve into its core chemical properties, outline a robust synthesis protocol, explore its spectroscopic signature, and discuss its applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile molecule.

Core Physicochemical & Structural Properties

2-Amino-5,6-dimethylbenzimidazole, with the CAS Registry Number 29096-75-1, is an aromatic organic compound featuring a benzene ring fused to an imidazole ring.[1][2][3][4] The presence of two methyl groups on the benzene ring and an amino group on the imidazole moiety defines its unique reactivity and biological potential.[5] The molecule typically appears as a tan or brown crystalline powder.[3][6]

The structural arrangement, particularly the electron-rich nitrogen heterocycle, allows for diverse weak interactions, such as hydrogen bonding and π-π stacking.[7][8] This makes it an excellent scaffold for binding to a wide array of therapeutic targets.[7][8]

Table 1: Physicochemical Properties of 2-Amino-5,6-dimethylbenzimidazole

| Property | Value | Source(s) |

| CAS Number | 29096-75-1 | [1][2][3][4][6] |

| Molecular Formula | C₉H₁₁N₃ | [1][3][4][6][9] |

| Molecular Weight | 161.20 g/mol | [1][3][6][9] |

| Appearance | Tan or brown crystal or powder | [3][6] |

| Melting Point | 220-223 °C (with decomposition) | [3][6][10] |

| Boiling Point | 389.3±45.0 °C (Predicted) | [10] |

| pKa | 11.47±0.10 (Predicted) | [10] |

| logP (Octanol/Water) | 1.280 (Crippen Method) | [9] |

| Storage | Room Temperature, under inert gas | [6][10] |

| SMILES | Cc1cc2nc(N)[nH]c2cc1C | [3][9] |

| InChI Key | YPFQISHSXCFZMU-UHFFFAOYSA-N | [1][3][5][9] |

Synthesis Protocol: A Validated Approach

The synthesis of 2-aminobenzimidazoles is a cornerstone reaction in medicinal chemistry. A common and reliable method involves the condensation of an o-phenylenediamine derivative with cyanogen bromide. This protocol details the synthesis of the title compound from 4,5-dimethyl-1,2-phenylenediamine.

Causality in Experimental Design: The choice of 4,5-dimethyl-1,2-phenylenediamine as the precursor directly provides the desired 5,6-dimethyl substitution pattern on the final benzimidazole core. Cyanogen bromide serves as an efficient electrophilic source of the "C-N" unit required to form the 2-amino-imidazole ring. The reaction is typically performed in an aqueous or alcoholic medium to facilitate the solubility of the diamine salt and manage the reaction exotherm.

Experimental Protocol: Synthesis of 2-Amino-5,6-dimethylbenzimidazole

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Cyanogen bromide (CNBr) - Caution: Highly Toxic

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of 5% aqueous hydrochloric acid. Stir until a clear solution is obtained. This step protonates the diamine, increasing its solubility and activating it for the subsequent reaction.

-

Reaction with Cyanogen Bromide: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 8.5 g of cyanogen bromide in 50 mL of water dropwise over 30 minutes. Perform this step in a well-ventilated fume hood as CNBr is volatile and toxic. The cyanamide intermediate formed in situ will cyclize. Maintain the temperature below 10 °C throughout the addition.

-

Neutralization and Precipitation: After the addition is complete, continue stirring the mixture at room temperature for 2 hours. Slowly neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH reaches ~8. This step deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution due to its lower solubility.

-

Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

-

Purification by Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C for 4 hours. The final product should be a tan or brown crystalline powder.

Caption: Synthesis workflow for 2-Amino-5,6-dimethylbenzimidazole.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data outlines the expected spectroscopic characteristics for 2-Amino-5,6-dimethylbenzimidazole based on its functional groups and structural analysis principles.[11] Experimental spectra are available in public databases for comparison.[1][12][13]

¹H & ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[14] The symmetry of the molecule simplifies the aromatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ~6.8 | Singlet, 2H (Aromatic C4-H, C7-H) |

| ~6.2 | Broad Singlet, 2H (Amine -NH₂) | |

| ~2.2 | Singlet, 6H (Methyl -CH₃) | |

| ¹³C NMR | ~155 | Imidazole C2 (attached to -NH₂) |

| ~130 | Aromatic C5, C6 (attached to -CH₃) | |

| ~128 | Aromatic C3a, C7a (ring fusion) | |

| ~112 | Aromatic C4, C7 | |

| ~20 | Methyl -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (doublet) |

| N-H Stretch (Imidazole) | 3100 - 3300 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Imidazole) | 1620 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, electron ionization (EI) would likely show a strong molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Species |

| ESI+ | 162.10 | [M+H]⁺ |

| ESI+ | 184.08 | [M+Na]⁺ |

| EI | 161 | [M]⁺• |

Reactivity, Research, and Applications

2-Amino-5,6-dimethylbenzimidazole is a highly versatile building block, primarily due to the reactivity of its 2-amino group and its structural similarity to biological purines.[5][6] This has led to its widespread use in several key areas of research and development.[8][15]

Pharmaceutical Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] 2-Amino-5,6-dimethylbenzimidazole serves as a crucial starting material or intermediate in the synthesis of more complex bioactive molecules.[6]

-

Antimicrobial & Antioxidant Agents: The amino group can be readily acylated by coupling with various carboxylic acids. A study demonstrated that coupling this moiety with heterocyclic aromatic carboxylic acids and fatty acids yielded compounds with promising antimicrobial and antioxidant activities.[16]

-

Anticancer & Anti-infective Research: It is a key intermediate in the synthesis of pharmaceuticals targeting cancer and infectious diseases.[6] Its structural core is explored for the development of agents like PARP inhibitors.[7]

Biochemical Research & Vitamin B₁₂

Perhaps its most notable role is its connection to cobalamin (Vitamin B₁₂). The 5,6-dimethylbenzimidazole (DMB) moiety, which lacks the 2-amino group, serves as the "lower ligand" to the central cobalt atom in Vitamin B₁₂.[17][18][19]

-

Biosynthesis Studies: Research into the anaerobic biosynthesis of DMB has identified the enzymatic pathways that construct this vital component.[17][18] 2-Amino-5,6-dimethylbenzimidazole itself has been used in the chemical synthesis and labeling of Vitamin B₁₂ analogs for research purposes.[20]

-

Enzyme Inhibition: Its structural similarity to flavin cofactors has been shown to cause an antagonistic effect on certain flavoenzymes, making it a tool for studying metabolic pathways.[21]

Caption: Key application areas of 2-Amino-5,6-dimethylbenzimidazole.

Safety & Handling

As a laboratory chemical, 2-Amino-5,6-dimethylbenzimidazole should be handled with appropriate care. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[22]

-

Handling: Use in a well-ventilated fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[22]

-

Storage: Store in a tightly sealed container at room temperature, preferably under an inert atmosphere like argon or nitrogen.[6][10]

Conclusion

2-Amino-5,6-dimethylbenzimidazole is more than a simple chemical intermediate; it is a versatile scaffold with significant proven value and future potential. Its robust synthesis, well-defined chemical properties, and diverse reactivity make it an indispensable tool for researchers in drug discovery, biochemistry, and material science. Understanding its core characteristics, as detailed in this guide, is the first step toward leveraging its full potential in developing novel solutions to complex scientific challenges.

References

-

National Institute of Standards and Technology (NIST). 2-Amino-5,6-dimethylbenzimidazole. NIST Chemistry WebBook. [Link]

-

Cheméo. 2-Amino-5,6-dimethylbenzimidazole. Cheméo. [Link]

-

National Institute of Standards and Technology (NIST). 2-Amino-5,6-dimethylbenzimidazole IR Spectrum. NIST Chemistry WebBook. [Link]

-

Renz, P. [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide]. PubMed. [Link]

-

Al-Ghorbani, M., et al. Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal. [Link]

-

Schlingmann, G., et al. Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide. PubMed. [Link]

-

Tan, C., et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. The Pharma Innovation Journal. [Link]

-

Mehta, A. P., et al. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-Dimethylbenzimidazole Ligand to Vitamin B12. Journal of the American Chemical Society. [Link]

-

Hazra, A. B., et al. Anaerobic biosynthesis of the lower ligand of vitamin B12. PNAS. [Link]

-

Singh, S., et al. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

-

University of Colorado Boulder. Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

-

Wiley. 2-Amino-5,6-dimethylbenzimidazole. SpectraBase. [Link]

-

PubChem. 5,6-Dimethylbenzimidazole. National Center for Biotechnology Information. [Link]

-

Martinez-Guzman, O., et al. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. PubMed Central. [Link]

-

Pauli, G. F., et al. NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. [Link]

-

Georganics. 2-AMINO-5,6-DIMETHYLBENZIMIDAZOLE Safety Data Sheet. Georganics. [Link]

-

Chen, Y. Vibrational Spectroscopy and Density Functional Theory Study of 5-Amino-2-Mercaptobenzimidazole. Atlantis Press. [Link]

-

University of Wisconsin-Madison. Problems from Previous Years' Exams. Department of Chemistry. [Link]

Sources

- 1. 2-Amino-5,6-dimethylbenzimidazole [webbook.nist.gov]

- 2. 29096-75-1 Cas No. | 2-Amino-5,6-dimethylbenzimidazole | Apollo [store.apolloscientific.co.uk]

- 3. 2-Amino-5,6-dimethylbenzimidazole 97 29096-75-1 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. CAS 29096-75-1: 2-Amino-5,6-dimethylbenzimidazole [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemeo.com [chemeo.com]

- 10. 2-Amino-5,6-dimethylbenzimidazole CAS#: 29096-75-1 [m.chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 2-Amino-5,6-dimethylbenzimidazole [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemijournal.com [chemijournal.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pnas.org [pnas.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 22. georganics.sk [georganics.sk]

An In-depth Technical Guide to 2-Amino-5,6-dimethylbenzimidazole: A Key Scaffold in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

2-Amino-5,6-dimethylbenzimidazole, identified by its CAS number 29096-75-1, is a heterocyclic aromatic organic compound that has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Structurally, it is characterized by a fused benzene and imidazole ring system, with methyl groups at the 5 and 6 positions and a reactive amino group at the 2-position.[2] This unique arrangement of functional groups imparts favorable physicochemical properties, including enhanced reactivity and solubility in polar solvents, making it a versatile building block for the synthesis of a diverse array of bioactive molecules.[2]

The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets with high affinity.[3][4] The 2-aminobenzimidazole moiety, in particular, is a common structural feature in many pharmacologically active compounds.[5] This guide provides an in-depth technical overview of 2-Amino-5,6-dimethylbenzimidazole, from its synthesis and characterization to its critical role as a precursor in the development of targeted therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of 2-Amino-5,6-dimethylbenzimidazole is essential for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 29096-75-1 | [2] |

| Molecular Formula | C₉H₁₁N₃ | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 220-223 °C (decomposes) | [1] |

| SMILES | Cc1cc2nc(N)[nH]c2cc1C | [2] |

| InChI Key | YPFQISHSXCFZMU-UHFFFAOYSA-N | [2] |

Synthesis of 2-Amino-5,6-dimethylbenzimidazole: A Validated Protocol

The synthesis of 2-aminobenzimidazoles is a well-established process in organic chemistry. One of the most classical and reliable methods involves the cyclization of an o-phenylenediamine derivative with a source of the C2-amino group, such as cyanogen bromide. This method is highly efficient and provides a direct route to the desired product.

The synthesis of 2-Amino-5,6-dimethylbenzimidazole proceeds via the reaction of 4,5-dimethyl-o-phenylenediamine with cyanogen bromide. The reaction mechanism involves the nucleophilic attack of the amino groups of the diamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and subsequent elimination to form the stable benzimidazole ring system. The presence of electron-donating methyl groups on the benzene ring of 4,5-dimethyl-o-phenylenediamine enhances the nucleophilicity of the amino groups, facilitating a more efficient reaction compared to the unsubstituted o-phenylenediamine.[6]

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where the successful formation of the product can be monitored by the precipitation of the hydrobromide salt and confirmed by the characterization of the final product.

-

Reaction Setup: In a well-ventilated fume hood, prepare an aqueous suspension of equimolecular amounts of 4,5-dimethyl-o-phenylenediamine and cyanogen bromide in water. Causality: The use of an aqueous medium is a classic and effective solvent for this reaction, and maintaining equimolar ratios ensures complete conversion of the starting material.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction can be visually monitored by the formation of a precipitate, which is the hydrobromide salt of 2-Amino-5,6-dimethylbenzimidazole.[7] Trustworthiness: The formation of a precipitate provides a clear indication that the reaction is proceeding as expected.

-

Neutralization: Once the reaction is complete (typically monitored by thin-layer chromatography), neutralize the reaction mixture with a suitable base, such as aqueous ammonia or sodium hydroxide solution, until the pH is alkaline. This step converts the hydrobromide salt to the free base form of the product.[7]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid. Self-validation: The purity of the final product can be assessed by its melting point and confirmed by the analytical techniques described in the following section.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 2-Amino-5,6-dimethylbenzimidazole. A combination of spectroscopic techniques is typically employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts and splitting patterns will be characteristic of the 2-Amino-5,6-dimethylbenzimidazole structure. |

| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the two methyl carbons, the six aromatic carbons, and the C2 carbon of the imidazole ring.[8] |

| FTIR | Characteristic absorption bands for N-H stretching of the amino and imidazole groups, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the benzimidazole ring system.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (161.10 g/mol for the exact mass).[8] |

Applications in Drug Discovery and Development

The true value of 2-Amino-5,6-dimethylbenzimidazole lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.[1] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]

A Premier Scaffold for Aurora Kinase Inhibitors

A particularly compelling application of 2-aminobenzimidazole derivatives is in the development of Aurora kinase inhibitors.[2][11] Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[12] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[2]

Derivatives of 2-aminobenzimidazole have been designed as bioisosteres of other known Aurora kinase inhibitors, offering improved properties such as enhanced aqueous solubility while maintaining potent inhibitory activity.[2][11] These compounds typically function by competing with ATP for the binding site on the kinase, thereby inhibiting its phosphotransferase activity and leading to mitotic arrest and apoptosis in cancer cells.[2]

Broader Therapeutic Potential

Beyond Aurora kinases, derivatives of 2-aminobenzimidazoles have been investigated as inhibitors of other key cellular targets:

-

Topoisomerase Inhibition: Certain benzimidazole derivatives have been shown to inhibit DNA topoisomerases I and II, enzymes that are essential for DNA replication and repair.[5][13][14][15] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and cell death, a mechanism exploited in cancer chemotherapy.[14]

-

Antimicrobial Activity: The 2-aminobenzimidazole scaffold has been utilized to develop potent antimicrobial agents.[3] Some derivatives have demonstrated the ability to potentiate the activity of existing antibiotics against Gram-negative bacteria, a significant advancement in combating antibiotic resistance.[16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-5,6-dimethylbenzimidazole. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11] Therefore, it is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes.[11]

Conclusion

2-Amino-5,6-dimethylbenzimidazole is a molecule of significant strategic importance in the field of drug discovery. Its straightforward synthesis, coupled with the vast therapeutic potential of its derivatives, makes it a highly valuable scaffold for medicinal chemists. The demonstrated success of 2-aminobenzimidazole-based compounds as potent inhibitors of key biological targets, such as Aurora kinases, underscores the enduring relevance of this heterocyclic core. As research continues to uncover new biological pathways and therapeutic targets, the versatility of 2-Amino-5,6-dimethylbenzimidazole will undoubtedly continue to fuel the development of the next generation of innovative medicines.

References

-

PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. (2023). World Journal of Pharmaceutical Research. [Link]

-

Arote, R. B., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. [Link]

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2020). ResearchGate. [Link]

-

Raoof, S. S., et al. (2023). Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases. ResearchGate. [Link]

-

Hernández-Vázquez, E., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

Nemeth, A. M., et al. (2023). Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. RSC Medicinal Chemistry. [Link]

-

Fridrich, E., & Müller, O. (1984). [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide]. Hoppe-Seyler's Zeitschrift für physiologische Chemie. [Link]

-

Hu, Y., et al. (2012). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ACS Medicinal Chemistry Letters. [Link]

-

Al-Ostath, A., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. [Link]

-

Li, J., et al. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Byer, A. S., et al. (2018). An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12. Journal of the American Chemical Society. [Link]

-

Al-dujaili, L. J., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. [Link]

-

Mechanism of action of benzimidazole derivatives as Anticancer agent. (2024). ResearchGate. [Link]

-

Benzimidazole derivatives as topoisomerase inhibitors. (2024). ResearchGate. [Link]

-

Fayed, E. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]

-

Benzimidazole analogs as aurora kinase inhibitors. (2014). ResearchGate. [Link]

-

SpectraBase. 2-Amino-5,6-dimethylbenzimidazole. [Link]

-

Rajput, J. D., & Bendre, R. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. ResearchGate. [Link]

-

Kumar, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]

-

Öztürk, H., et al. (2022). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]

-

Balachandran, C., et al. (2012). Basic 1H- and 13C-NMR Spectroscopy. Springer. [Link]

-

SpectraBase. 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of 2-Amino-5,6-dimethylbenzimidazole. [Link]

-

Aurora kinase inhibitors. (2014). ResearchGate. [Link]

-

Bansal, S., et al. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry. [Link]

-

Kollareddy, M., et al. (2012). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry. [Link]

-

Al-Suhaimi, K. S., et al. (2022). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Molecules. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. aurora kinase inhibitors: Topics by Science.gov [science.gov]

- 3. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-5,6-dimethylbenzimidazole

Abstract

This technical guide provides a comprehensive, scientifically grounded protocol for the synthesis of 2-Amino-5,6-dimethylbenzimidazole, a pivotal intermediate in pharmaceutical and biochemical research. Acknowledging a common point of confusion, this paper clarifies that the correct starting material for this specific derivative is 4,5-dimethyl-1,2-phenylenediamine, not the unsubstituted o-phenylenediamine. The core of this guide is a detailed exposition of the von Rad-type reaction, employing cyanogen bromide for the cyclization of the diamine precursor. We will explore the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for preparing this valuable heterocyclic compound.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its unique structure allows it to act as a versatile pharmacophore, interacting with a wide array of biological targets.[1][2] Consequently, benzimidazole derivatives are integral to numerous pharmaceuticals, exhibiting antimicrobial, antiviral, anticancer, and antifungal properties.[1][3][4]

2-Amino-5,6-dimethylbenzimidazole is a particularly noteworthy derivative. It serves as a crucial building block in the synthesis of more complex molecules, including ligands for vitamin B12 analogs and other pharmacologically active agents.[3][5] Its biological significance stems from its structural relationship to 5,6-dimethylbenzimidazole (DMB), the naturally occurring lower axial ligand in coenzyme B12.[4][6] A reliable synthetic route to this compound is therefore of high value to the scientific community.

This guide focuses on the most direct and widely cited method for its preparation: the reaction of 4,5-dimethyl-1,2-phenylenediamine with cyanogen bromide (BrCN).[5] It is critical to initiate the synthesis with this specific diamine to achieve the desired 5,6-dimethyl substitution pattern on the resulting benzimidazole ring.[7]

Reaction Mechanism and Scientific Rationale

The synthesis of 2-aminobenzimidazoles from o-phenylenediamines and cyanogen bromide is a classic example of a cyclocondensation reaction. The mechanism proceeds through several logical, well-understood steps:

-

Nucleophilic Attack: The process begins with the nucleophilic attack of one of the amino groups of 4,5-dimethyl-1,2-phenylenediamine on the electrophilic carbon atom of cyanogen bromide. This displaces the bromide ion and forms a highly reactive cyanamide intermediate.

-

Intramolecular Cyclization: The second amino group, now positioned favorably due to the molecule's geometry, performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

-

Tautomerization: This cyclization forms a non-aromatic intermediate which rapidly tautomerizes to the stable, aromatic 2-aminobenzimidazole ring system. The driving force for this final step is the formation of the energetically favorable aromatic system.

The choice of cyanogen bromide is strategic; it is a potent electrophile that serves as a "C1" source, providing the single carbon atom required to form the imidazole ring and simultaneously introducing the C2-amino group.[8][9]

Detailed Experimental Protocol

-

Disclaimer: This procedure involves highly toxic materials, notably cyanogen bromide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A risk assessment should be conducted before commencing any work.[10]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | >98% | Starting material.[7] |

| Cyanogen Bromide | BrCN | 105.92 | >97% | Highly Toxic & Lachrymatory. Handle with extreme caution. |

| Methanol | CH₃OH | 32.04 | Anhydrous | Reaction solvent. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | For neutralization. |

| Deionized Water | H₂O | 18.02 | N/A | For workup and washing. |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.81 g (0.05 mol) of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of anhydrous methanol. Stir until a homogenous solution is formed.

-

Reaction Setup: Cool the solution in an ice-water bath to 0-5 °C.

-

Addition of Cyanogen Bromide: In a separate flask, carefully prepare a solution of 5.30 g (0.05 mol) of cyanogen bromide in 50 mL of anhydrous methanol. (Caution: Perform this step in a fume hood).

-

Reaction Execution: Add the cyanogen bromide solution dropwise to the stirred diamine solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

To the resulting slurry, add 100 mL of cold deionized water.

-

Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the mixture is neutral to slightly basic (pH 7-8). This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the crude product on the filter with several portions of cold deionized water (3 x 30 mL) to remove any inorganic salts.

-

For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C. The final product should be an off-white to pale tan powder. Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected yield is typically in the range of 75-85%.

Workflow Visualization

The following diagram outlines the key stages of the synthesis process, from reagent preparation to the final, purified product.

Caption: Experimental workflow for the synthesis of 2-Amino-5,6-dimethylbenzimidazole.

Troubleshooting and Process Insights

-

Exotherm Control: The initial reaction between the diamine and cyanogen bromide is exothermic. Slow, dropwise addition at low temperatures is crucial to prevent the formation of unwanted side products and ensure safety.

-

Purity of Starting Material: The purity of the 4,5-dimethyl-1,2-phenylenediamine is paramount. Impurities can lead to discoloration of the final product and complicate purification.

-

Complete Neutralization: Ensure the pH is fully neutralized during the workup. An acidic solution will keep the product protonated and soluble in water, leading to significantly lower yields.

-

Handling Cyanogen Bromide: Cyanogen bromide is volatile and sublimes at room temperature. Always weigh and handle it in a fume hood. Any spills should be decontaminated with a solution of sodium hypochlorite (bleach) and sodium hydroxide.[11]

Conclusion

The synthesis of 2-Amino-5,6-dimethylbenzimidazole via the cyanogen bromide-mediated cyclization of 4,5-dimethyl-1,2-phenylenediamine is a reliable and efficient method. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can consistently produce high-purity material essential for advancements in medicinal chemistry and drug discovery. The insights into the reaction mechanism and process optimization provide a solid foundation for both laboratory-scale synthesis and potential scale-up operations.

References

-

Renz, P. (1971). [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide]. PubMed. Retrieved from [Link]

- Google Patents. (2012). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. (1959). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.

-

Al-Masoudi, N. A., et al. (2019). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses. Retrieved from [Link]

- Google Patents. (2021). CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole.

-

Aljamali, N. M. (2020). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. Impactfactor.org. Retrieved from [Link]

-

ResearchGate. (2021). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. Retrieved from [Link]

-

Scientific Reports. (2016). Flash preparation of carbenoids: A different performance of cyanogen bromide. Retrieved from [Link]

-

He, Y., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances. Retrieved from [Link]

- Google Patents. (2018). CN103702978B - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

Taga, T., et al. (2007). BluB Catalyzes the O2-Dependent Conversion of FMNH2 to DMB. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Semantic Scholar. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

Gagnon, D. M., et al. (2018). An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12. Journal of the American Chemical Society. Retrieved from [Link]

-

Renz, P., et al. (1997). Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide. PubMed. Retrieved from [Link]

-

UC Davis Chemistry Department. (2018). An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12. Retrieved from [Link]

-

Martinez-Gomez, N. C., et al. (2023). The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. bioRxiv. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. Retrieved from [Link]

-

Wang, D., et al. (2023). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 5,6-Dimethylbenzimidazole. Retrieved from [Link]

-

Lei, H., et al. (2006). Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. PubMed. Retrieved from [Link]

-

Tan, C. H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Critical Reviews in Oncology/Hematology. Retrieved from [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]

- 5. [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-enzyme conversion of FMNH2 to 5,6-dimethylbenzimidazole, the lower ligand of B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 9. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5,6-dimethylbenzimidazole

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-5,6-dimethylbenzimidazole is a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. It is a derivative of 5,6-dimethylbenzimidazole, a key structural component of Vitamin B12 where it serves as the axial ligand to the cobalt atom.[1] The benzimidazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[2]

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and characterize 2-Amino-5,6-dimethylbenzimidazole. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as a practical guide explaining the causality behind the spectral features and the protocols for their acquisition. This ensures that researchers can both understand the provided data and confidently replicate its characterization.

Molecular and Physical Properties

A foundational step in any analysis is the confirmation of the compound's basic properties, which are consistent across various suppliers and databases.[3][4]

| Property | Value | Source(s) |

| CAS Number | 29096-75-1 | [3][4] |

| Molecular Formula | C₉H₁₁N₃ | [3] |

| Molecular Weight | 161.20 g/mol | [3] |

| Appearance | Tan or brown crystalline powder | Vendor Data |

| Melting Point | 220-223 °C (decomposes) | [4] |

Structural Elucidation by Spectroscopic Methods

The structural identity of 2-Amino-5,6-dimethylbenzimidazole is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to functional groups and overall mass.

Molecular Structure and Numbering

For clarity in spectral assignments, the following IUPAC numbering scheme for the benzimidazole ring system is used throughout this guide.

Structure of 2-Amino-5,6-dimethylbenzimidazole with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For N-unsubstituted benzimidazoles, the spectra are often simplified due to rapid proton exchange (prototropic tautomerism) between the N1 and N3 positions. This process makes the benzo portion of the molecule symmetrical on the NMR timescale, meaning that C4 becomes equivalent to C7, and C5 becomes equivalent to C6.[1]

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar benzimidazole and its N-H and -NH₂ protons are often clearly visible as exchangeable signals. In the expected spectrum, we anticipate four distinct signals: one for the aromatic protons, one for the two equivalent methyl groups, and two for the amine and imidazole protons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10.5 | Broad Singlet | 1H | NH (imidazole) | The imidazole N-H proton is acidic and typically appears as a broad, downfield signal. Its chemical shift is highly dependent on concentration and temperature. |

| ~6.80 | Singlet | 2H | Ar-H (H-4, H-7) | Due to rapid tautomerism, the H-4 and H-7 protons are chemically equivalent. They appear as a single peak. The electron-donating effects of the amino and methyl groups shield these protons, shifting them upfield relative to unsubstituted benzimidazole. |

| ~5.50 | Broad Singlet | 2H | -NH ₂ | Amine protons are exchangeable and often appear as a broad singlet. This can be confirmed by a D₂O shake, which would cause the signal to disappear.[5] |

| ~2.20 | Singlet | 6H | -CH ₃ | The two methyl groups at C-5 and C-6 are equivalent due to molecular symmetry and thus produce a single, sharp peak integrating to 6 protons. |

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecular symmetry induced by tautomerism, only five signals are expected for the nine carbon atoms.

Trustworthiness: The chemical shift of the C2 carbon is highly diagnostic. Its attachment to three nitrogen atoms in the guanidinium-like -N=C(NH₂)-N- system causes it to be significantly deshielded, appearing far downfield. This is a self-validating feature for confirming the 2-amino substitution pattern.[6]

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~158.0 | C 2 | This carbon is bonded to three heteroatoms (N1, N3, and the exocyclic amino nitrogen), resulting in a characteristic downfield shift. This is a key identifier for 2-aminobenzimidazoles. |

| ~135.0 | C 3a, C 7a | These are the bridgehead carbons. Tautomerism renders them equivalent. Their chemical shift is typical for quaternary carbons in a fused aromatic system. |

| ~128.0 | C 5, C 6 | These carbons are directly attached to the methyl groups and are equivalent. The substituent effect of the methyl groups influences their position. |

| ~112.0 | C 4, C 7 | These aromatic CH carbons are equivalent and are typically the most shielded of the ring carbons due to the combined electron-donating effects of the adjacent nitrogen and methyl groups. |

| ~20.0 | -C H₃ | The two methyl carbons are equivalent and appear in the typical upfield aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Amino-5,6-dimethylbenzimidazole and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal to ensure magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm, centered around 110 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 scans or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: For a solid sample like this, the Attenuated Total Reflectance (ATR) or KBr pellet method is ideal. The key diagnostic peaks will be the N-H stretches from the amine and imidazole groups, which appear as sharp or broad bands in the 3100-3500 cm⁻¹ region. The C=N and aromatic C=C stretching vibrations are also crucial for confirming the core benzimidazole structure.

Analysis of IR Spectrum

The following table summarizes the principal absorption bands observed in the IR spectrum of 2-Amino-5,6-dimethylbenzimidazole, with data interpreted from the NIST Chemistry WebBook.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3100 | Medium-Broad | N-H Stretching | Amine (-NH₂) and Imidazole (N-H) |

| ~3050 | Weak | C-H Stretching | Aromatic C-H |

| ~2950 | Weak | C-H Stretching | Methyl (-CH₃) |

| ~1640 | Strong | C=N Stretching | Imine (in imidazole ring) |

| 1600 - 1450 | Medium-Strong | C=C Stretching | Aromatic Ring |

| ~1400 | Medium | N-H Bending | Amine (-NH₂) |

| 800 - 900 | Strong | C-H Bending (out-of-plane) | Substituted Benzene |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount (a few milligrams) of the solid 2-Amino-5,6-dimethylbenzimidazole powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Trustworthiness: The most critical peak in the EI mass spectrum is the molecular ion peak (M⁺•), which corresponds to the intact molecule minus one electron. Its mass-to-charge ratio (m/z) provides a direct confirmation of the molecular weight. For 2-Amino-5,6-dimethylbenzimidazole (C₉H₁₁N₃), the expected exact mass is 161.0953, which should be observed as the highest m/z peak in the spectrum (excluding isotope peaks).[3]

Analysis of Electron Ionization (EI) Mass Spectrum

The fragmentation pattern provides a fingerprint for the molecule's structure. The most stable fragments will be the most abundant.

| m/z | Proposed Fragment | Formula | Significance |

| 161 | [M]⁺• | [C₉H₁₁N₃]⁺• | Molecular Ion Peak . Confirms the molecular weight. |

| 160 | [M-H]⁺ | [C₉H₁₀N₃]⁺ | Loss of a hydrogen radical, a common fragmentation. |

| 146 | [M-CH₃]⁺ | [C₈H₈N₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 119 | [M-CH₃-HCN]⁺ | [C₇H₇N₂]⁺ | Subsequent loss of hydrogen cyanide from the [M-CH₃]⁺ fragment, characteristic of nitrogen heterocycles. |

Proposed Fragmentation Pathway

The fragmentation process can be visualized to understand the relationships between the major ions observed in the mass spectrum.

Proposed EI-MS fragmentation pathway for 2-Amino-5,6-dimethylbenzimidazole.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, via a Gas Chromatograph (GC) inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak (M⁺•). Analyze the major fragment ions and compare the overall pattern to spectral databases, such as the NIST Mass Spectral Library, for identity confirmation.[3]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of 2-Amino-5,6-dimethylbenzimidazole. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the molecular symmetry. IR spectroscopy validates the presence of key functional groups, particularly the amine and imidazole N-H bonds. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. The protocols and interpretations detailed in this guide establish a self-validating system for the confident identification and quality control of this important heterocyclic compound in any research or development setting.

References

-

SpectraBase. (n.d.). 2-Amino-5,6-dimethylbenzimidazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5,6-dimethylbenzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

- Supplementary Information for scientific papers (general reference for NMR of benzimidazoles). (n.d.).

- The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR.

- Hazra, S., et al. (2018). An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12. Journal of the American Chemical Society.

-

Olasunkanmi, A. A., et al. (2019). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Claramunt, R. M., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5,6-dimethylbenzimidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum for 2-Amino-5,6-dimethylbenzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Bath. (n.d.). 1H NMR Spectroscopy Handout. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- ResearchGate. (n.d.). Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a.

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). 13C-NMR Shift Assignments for the Compounds 1, 2, and 3.

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

- Andre, I., et al. (2008). 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G. Biomolecular NMR Assignments.

-

SpectraBase. (n.d.). 2-Amino-5,6-dimethylbenzimidazole Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Data from NIST Standard Reference Database 69. Retrieved from [Link]

- ResearchGate. (n.d.). Figure S17. 1H NMR Spectra of 5,6-dimethylbenzimidazole (2c).

- Hong, M., & Griffin, R. G. (1998). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society.

Sources

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 2-Amino-5,6-dimethylbenzimidazole [webbook.nist.gov]

- 4. 2-Amino-5,6-dimethylbenzimidazole CAS#: 29096-75-1 [m.chemicalbook.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-5,6-dimethylbenzimidazole [webbook.nist.gov]

Unveiling the Solid-State Architecture of 2-Amino-5,6-dimethylbenzimidazole: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – January 9, 2026 – 2-Amino-5,6-dimethylbenzimidazole stands as a pivotal heterocyclic scaffold, integral to the development of a myriad of therapeutic agents and functional materials.[1] Its unique molecular architecture, featuring a fused benzene and imidazole ring system with strategic amino and methyl substitutions, confers a distinct reactivity and potential for diverse intermolecular interactions.[1] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the foundational aspects of this compound, navigating from its synthesis to its potential solid-state characteristics, while candidly addressing the current landscape of its crystallographic analysis.

While 2-Amino-5,6-dimethylbenzimidazole is a commercially available compound with established chemical properties[2][3][4], a comprehensive search of publicly accessible crystallographic databases and scientific literature did not yield a definitive single-crystal X-ray diffraction study for this specific molecule. The absence of a published crystal structure, including a Crystallographic Information File (CIF), precludes a detailed quantitative analysis of its unit cell parameters, space group, and precise atomic coordinates.

This guide, therefore, adopts a scientifically grounded, yet pragmatic approach. It will leverage established methodologies for the synthesis and characterization of related benzimidazole derivatives to provide a robust framework for researchers seeking to investigate the crystal structure of 2-Amino-5,6-dimethylbenzimidazole. The ensuing sections will outline the probable synthetic pathways, the critical steps for obtaining single crystals suitable for X-ray diffraction, and a theoretical exploration of the potential intermolecular interactions that govern its supramolecular assembly, based on the analysis of analogous structures.

I. Synthesis and Crystallization: A Proposed Experimental Blueprint

The synthesis of 2-Amino-5,6-dimethylbenzimidazole can be approached through established condensation reactions. A prevalent method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with cyanogen bromide or a similar cyanating agent. The following protocol is a generalized procedure based on the synthesis of analogous benzimidazoles.

Experimental Protocol: Synthesis of 2-Amino-5,6-dimethylbenzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Slowly add a solution of cyanogen bromide in the same solvent to the stirred solution of the diamine at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the desired 2-Amino-5,6-dimethylbenzimidazole as a crystalline solid.[1][4]

Crystallization Strategy

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical yet often empirical step. The following techniques are recommended for the crystallization of 2-Amino-5,6-dimethylbenzimidazole:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent can promote the growth of single crystals.

-

Solvent Diffusion: This method involves dissolving the compound in a good solvent and layering a miscible anti-solvent on top. For instance, a solution of the compound in methanol could be layered with diethyl ether. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.

Caption: A generalized workflow for the crystallization of 2-Amino-5,6-dimethylbenzimidazole.

II. X-ray Diffraction Analysis: A Methodological Overview

Once suitable single crystals are obtained, the determination of the crystal structure is performed using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-5,6-dimethylbenzimidazole

Foreword: Navigating the Solubility Landscape for Drug Discovery

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is the compound's solubility. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of a promising molecule. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of 2-amino-5,6-dimethylbenzimidazole, a key building block in medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is not merely to present data but to provide a comprehensive understanding of the principles governing solubility, the methodologies for its determination, and the practical implications for drug development.

Unveiling the Molecule: Physicochemical Profile of 2-Amino-5,6-dimethylbenzimidazole

To comprehend the solubility of 2-amino-5,6-dimethylbenzimidazole, we must first dissect its molecular architecture and inherent physicochemical properties.

Molecular Structure:

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

The benzimidazole scaffold, a fusion of benzene and imidazole rings, imparts a rigid, planar structure with aromatic character.[1] The key functional groups influencing its solubility are:

-

The Amino Group (-NH₂): This group is a hydrogen bond donor and acceptor, significantly enhancing its potential for interaction with polar solvents.[1]

-

The Imidazole Ring: The nitrogen atoms within the imidazole ring can also participate in hydrogen bonding.

-

The Dimethyl Groups (-CH₃): These nonpolar alkyl groups contribute to the molecule's lipophilicity.

Physicochemical Parameters:

A summary of the key physicochemical properties is presented in the table below.

| Parameter | Value | Source | Significance for Solubility |

| Molecular Weight | 161.20 g/mol | [3] | Generally, higher molecular weight can lead to lower solubility. |

| logP (Octanol-Water Partition Coefficient) | 1.280 (Predicted) | [4] | A positive logP indicates a higher affinity for the lipid phase, suggesting some degree of lipophilicity. |

| log₁₀(Water Solubility) | -2.85 mol/L (Predicted) | [4] | This value indicates that the compound is sparingly soluble in water. |

| Melting Point | 220-223 °C (decomposes) | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution. | |

| Appearance | Powder or crystals | The solid-state form (crystalline vs. amorphous) can significantly impact solubility. |

The Science of Dissolution: Theoretical Principles

Solubility is a thermodynamic equilibrium, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. For 2-amino-5,6-dimethylbenzimidazole, a molecule with both polar and nonpolar regions, its solubility is a nuanced interplay of several factors.

Key factors influencing the solubility of 2-amino-5,6-dimethylbenzimidazole.

Predicted Solubility Profile in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in water; Moderately to highly soluble in alcohols | The amino and imidazole groups can form hydrogen bonds with protic solvents. Solubility in alcohols is expected to be higher than in water due to the organic nature of the benzimidazole core.[1][6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Highly Soluble | These solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar regions of the molecule. For the related 5,6-dimethylbenzimidazole, solubility in DMSO and DMF is reported to be high (approx. 25 mg/mL).[8] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The dominant polar nature of the molecule makes it incompatible with nonpolar solvents. |

| Chlorinated | Dichloromethane | Low to Moderate | Offers a balance of polarity that may facilitate some dissolution. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, experimental determination is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-amino-5,6-dimethylbenzimidazole to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-